Chromic acid (CAS: 7738-94-5), existing primarily in aqueous solutions of chromium trioxide, is a powerful hexavalent chromium-based oxidizing agent and surface treatment chemical [1]. In industrial procurement, it is the foundational precursor for hard chrome electroplating and Type I aluminum anodizing, selected for its ability to deliver extreme wear resistance and ultra-thin, fatigue-preserving anodic coatings [2]. In laboratory settings, it is a highly reactive oxidant utilized in Jones reagent formulations for the rapid conversion of secondary alcohols to ketones [3]. Its +6 oxidation state provides rapid redox kinetics and robust surface passivation capabilities compared to milder in-class alternatives.
Generic substitution of chromic acid often fails due to strict performance and structural requirements in downstream applications[1]. In electroplating, substituting hexavalent chromic acid with safer trivalent chromium (Cr3+) salts is viable for thin decorative finishes, but Cr3+ fundamentally struggles to achieve the extreme thickness and hardness required for functional hard chrome plating [2]. In aerospace anodizing, replacing chromic acid with sulfuric acid produces an oxide layer that is significantly thicker, which alters precision machining tolerances and degrades the fatigue life of critical aluminum alloys [3]. Furthermore, in organic synthesis, milder oxidants like potassium dichromate lack the rapid reaction kinetics of chromic acid, leading to slower processing times and lower selectivity [4].
Chromic acid is the essential electrolyte for functional hard chrome plating, operating at high concentrations (80–400 g/L) to deposit thick, highly wear-resistant coatings [1]. When compared to trivalent chromium (Cr3+) alternatives, which operate at much lower concentrations (~20 g/L), chromic acid reliably supports the heavy-duty thickness (up to 0.8 μm or more) required for industrial wear protection, whereas Cr3+ is largely restricted to thin decorative finishes [2].
| Evidence Dimension | Functional coating thickness and application suitability |
| Target Compound Data | Hexavalent chromic acid baths (80-400 g/L) support thick, functional hard chrome deposition. |
| Comparator Or Baseline | Trivalent chromium (Cr3+) baths (~20 g/L) are limited to thin decorative finishes. |
| Quantified Difference | Chromic acid enables thick, functional hard chrome plating, while trivalent chromium cannot universally replace it for heavy-duty wear applications. |
| Conditions | Industrial electroplating for wear resistance. |
Industrial buyers must procure chromic acid for heavy machinery and tooling where extreme wear resistance and thick hard chrome deposition are non-negotiable.
In the surface treatment of aluminum alloys, chromic acid anodizing (CAA) produces an ultra-thin protective oxide layer, typically less than 1 micrometer thick [1]. In contrast, sulfuric acid anodizing (SAA) produces a much thicker layer (several micrometers up to 100 μm or 0.004 inches) [2]. This dimensional difference is critical: the thin profile of chromic acid anodizing minimizes reductions in the fatigue strength of the metal, making it a strict requirement for highly stressed, precision-machined aerospace components [3].
| Evidence Dimension | Anodic coating thickness |
| Target Compound Data | Chromic acid anodizing yields an oxide layer <1 μm thick. |
| Comparator Or Baseline | Sulfuric acid anodizing yields layers up to 100 μm (0.004 inches). |
| Quantified Difference | Chromic acid produces a significantly thinner layer that prevents the degradation of aluminum fatigue strength caused by thicker sulfuric acid coatings. |
| Conditions | MIL-A-8625 Type I (CAA) vs Type II/III (SAA) anodizing of aerospace aluminum alloys. |
Aerospace procurement requires chromic acid to treat flight-critical components without altering precision machining tolerances or degrading metal fatigue life.
Chromic acid, when formulated as Jones reagent (chromic trioxide in aqueous sulfuric acid and acetone), provides exceptionally rapid oxidation kinetics for converting secondary alcohols to ketones [1]. Experimental data demonstrates that Jones reagent exhibits the fastest reaction rate and highest yield for this transformation compared to aqueous potassium dichromate, which is significantly slower and prone to over-oxidation or lower selectivity [2].
| Evidence Dimension | Reaction rate and yield |
| Target Compound Data | Chromic acid formulations complete secondary alcohol oxidation in minutes with near-quantitative yields. |
| Comparator Or Baseline | Aqueous potassium dichromate exhibits significantly slower reaction kinetics. |
| Quantified Difference | Chromic acid vastly outpaces the slower kinetics of potassium dichromate, preventing bottlenecks in synthesis. |
| Conditions | Laboratory-scale oxidation of secondary alcohols to ketones. |
Synthetic chemists prioritize chromic acid formulations for rapid, scalable, and highly efficient ketone synthesis where reaction time is a critical bottleneck.
Chromic acid is the mandatory precursor for hard chrome electroplating baths used to coat hydraulic cylinders, industrial rotors, and heavy machinery tooling. Its proven ability to deposit thick, exceptionally hard, and wear-resistant layers cannot be matched by standard trivalent chromium alternatives, making it essential for high-friction industrial environments[1].
Chromic acid is utilized in MIL-A-8625 Type I anodizing for flight-critical aluminum structures. Because it forms an ultra-thin (<1 μm) oxide layer, it provides necessary corrosion resistance and paint adhesion without compromising the dimensional tolerances or the fatigue life of the underlying aerospace alloys [2].
In laboratory and pilot-scale organic synthesis, chromic acid is employed to prepare Jones reagent for the rapid oxidation of secondary alcohols to ketones. Its rapid reaction kinetics allow for complete conversions in minutes, offering a highly efficient and scalable workflow compared to slower dichromate salts [3].
Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard